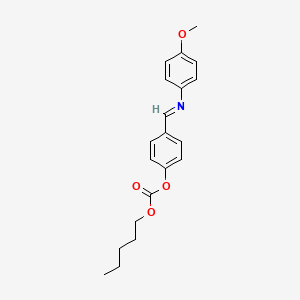
Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester is a complex organic compound with a unique structure that combines a carbonic acid ester with an imine and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester typically involves the reaction of 4-(((4-methoxyphenyl)imino)methyl)phenol with pentyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired ester in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial production may involve the use of automated purification systems to streamline the process and ensure consistent product quality.
化学反应分析
Types of Reactions
Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: 4-(((4-hydroxyphenyl)imino)methyl)phenyl pentyl ester.
Reduction: 4-(((4-methoxyphenyl)amino)methyl)phenyl pentyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
作用机制
The mechanism of action of carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the ester group can undergo hydrolysis to release the active phenol derivative, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester is unique due to its combination of an imine, ester, and methoxyphenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
生物活性
Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester (CAS No. 50261-16-0) is a complex organic compound that features a unique arrangement of functional groups, including an imine, an ester, and a methoxyphenyl moiety. This structural diversity suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C20H23NO4
- Molecular Weight : 341.4 g/mol
- Structure : The compound consists of a carbonic acid backbone with a pentyl ester and an imine linkage to a methoxy-substituted phenyl group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Furthermore, the ester group can undergo hydrolysis, releasing active phenolic derivatives that may interact with various biological targets .
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The Minimum Inhibitory Concentration (MIC) values observed suggest that this compound could be a promising candidate for the development of new antimicrobial agents .
Anticancer Potential
Preliminary studies have explored the anticancer potential of this compound). The compound has shown cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of carbonic acid derivatives against clinical isolates of S. aureus and E. coli. The results indicated that the compound had lower MIC values compared to standard antibiotics, suggesting superior efficacy .
- Cytotoxicity in Cancer Research : In a study assessing various carbonic acid derivatives for their anticancer activity, this compound demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted its potential role in drug development for cancer therapy .
Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 7.8 | Gentamicin | 1.95 |
| Escherichia coli | 15.6 | Ciprofloxacin | 2.5 |
| Klebsiella pneumoniae | 12.5 | Amoxicillin | 8.0 |
Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Doxorubicin | 0.5 |
| HeLa (Cervical Cancer) | 15 | Cisplatin | 5 |
属性
CAS 编号 |
50261-16-0 |
|---|---|
分子式 |
C20H23NO4 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
[4-[(4-methoxyphenyl)iminomethyl]phenyl] pentyl carbonate |
InChI |
InChI=1S/C20H23NO4/c1-3-4-5-14-24-20(22)25-19-10-6-16(7-11-19)15-21-17-8-12-18(23-2)13-9-17/h6-13,15H,3-5,14H2,1-2H3 |
InChI 键 |
BDWQITLMXFJLGJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















